1-(Azetidin-3-yl)-7-bromoimidazo[1,5-a]pyridine
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Overview
Description
1-(Azetidin-3-yl)-7-bromoimidazo[1,5-a]pyridine is a heterocyclic compound that features both an azetidine ring and an imidazo[1,5-a]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-3-yl)-7-bromoimidazo[1,5-a]pyridine typically involves the construction of the imidazo[1,5-a]pyridine core followed by the introduction of the azetidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a 2-aminopyridine derivative, the imidazo[1,5-a]pyridine core can be formed through a cyclocondensation reaction with a suitable aldehyde or ketone .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-3-yl)-7-bromoimidazo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The azetidine ring can participate in cyclization reactions to form more complex structures
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,5-a]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
1-(Azetidin-3-yl)-7-bromoimidazo[1,5-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors
Material Science: Its unique structural properties make it a candidate for the development of new materials with specific optical or electronic properties
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)-7-bromoimidazo[1,5-a]pyridine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The imidazo[1,5-a]pyridine core can also participate in hydrogen bonding and π-π interactions, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(Azetidin-3-yl)-1H-benzimidazol-2-one: Shares the azetidine moiety but has a benzimidazole core instead of imidazo[1,5-a]pyridine.
Imidazo[1,2-a]pyridine Derivatives: Similar core structure but different substituents and functional groups.
Uniqueness
1-(Azetidin-3-yl)-7-bromoimidazo[1,5-a]pyridine is unique due to the combination of the azetidine and imidazo[1,5-a]pyridine rings, which confer specific chemical and biological properties. This combination is less common compared to other heterocyclic compounds, making it a valuable scaffold for drug discovery and material science .
Properties
Molecular Formula |
C10H10BrN3 |
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Molecular Weight |
252.11 g/mol |
IUPAC Name |
1-(azetidin-3-yl)-7-bromoimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C10H10BrN3/c11-8-1-2-14-6-13-10(9(14)3-8)7-4-12-5-7/h1-3,6-7,12H,4-5H2 |
InChI Key |
AJOFVLQDLJPLHV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=C3C=C(C=CN3C=N2)Br |
Origin of Product |
United States |
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